molecular formula C16H8Cl2N4O2S4 B2634130 5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide CAS No. 476643-48-8

5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide

Cat. No.: B2634130
CAS No.: 476643-48-8
M. Wt: 487.41
InChI Key: DUDYFEOSARCFTH-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes multiple thiophene and thiazole rings, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves multiple steps, starting with the preparation of intermediate compounds such as 5-chlorothiophene-2-carboxylic acid and 2-chlorothiophene. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and controlled environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and thiols, which have their own unique properties and applications.

Scientific Research Applications

5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it acts as a direct inhibitor of Factor Xa, an enzyme involved in blood coagulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-chloro-N-{4-[2-(5-chlorothiophene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}thiophene-2-carboxamide stands out due to its complex structure, which includes multiple thiophene and thiazole rings. This unique arrangement enhances its binding affinity and specificity for molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N4O2S4/c17-11-3-1-9(27-11)13(23)21-15-19-7(5-25-15)8-6-26-16(20-8)22-14(24)10-2-4-12(18)28-10/h1-6H,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDYFEOSARCFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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